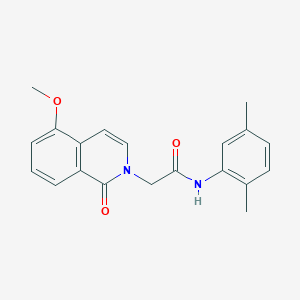
N-(2,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, commonly known as DMAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. DMAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 278.36 g/mol.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Karmakar, A., Sarma, R., & Baruah, J. (2007) conducted a study on structural aspects of similar amide-containing isoquinoline derivatives. They discovered that these compounds form crystalline salts with mineral acids and host-guest complexes with certain organic compounds, exhibiting strong fluorescence emission. This indicates potential applications in material sciences and fluorescence studies Karmakar et al., 2007.
Synthesis Techniques
King, F. (2007) described a high-yielding cyclisation process involving similar acetamide compounds, highlighting efficient methods for synthesizing complex organic molecules. Such techniques are crucial for developing pharmaceuticals and other organic compounds King, 2007.
Insecticidal Activity
Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M., & Abdel-Raheem, S. A. (2014) investigated the insecticidal activity of pyridine derivatives, akin to the compound . They found significant insecticidal activities, suggesting potential applications in agriculture and pest control Bakhite et al., 2014.
Antitumor Activity
Al-Suwaidan, I. A. et al. (2016) explored similar quinazolinone analogues for antitumor activity, finding promising results against various cancer cell lines. This highlights the potential of such compounds in cancer research and therapy Al-Suwaidan et al., 2016.
Fungicidal Properties
Bardiot, D. et al. (2015) identified acetamide derivatives with significant fungicidal activity against Candida and Aspergillus species. This points to potential applications in antifungal treatments and agricultural fungicides Bardiot et al., 2015.
Potential Analgesic Applications
Park, N. et al. (1995) studied the crystal structure of a related capsaicinoid, finding applications in pain management due to its analgesic properties Park et al., 1995.
Neuroprotection in Japanese Encephalitis
Ghosh, J. et al. (2008) synthesized a novel anilidoquinoline derivative showing significant antiviral and neuroprotective effects against Japanese encephalitis. This suggests potential therapeutic applications in combating viral encephalitis Ghosh et al., 2008.
Molecular Docking and Spectroscopy Studies
El-Azab, A. et al. (2016) conducted a comprehensive structural and vibrational study on similar compounds. Their research can contribute to understanding the molecular interactions of these compounds, useful in drug design and material sciences El-Azab et al., 2016.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-7-8-14(2)17(11-13)21-19(23)12-22-10-9-15-16(20(22)24)5-4-6-18(15)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOQHMNDZAPWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B2653511.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2653513.png)
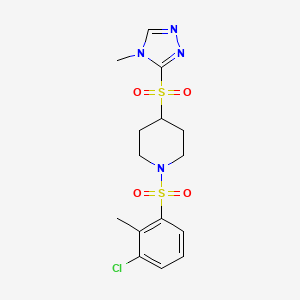
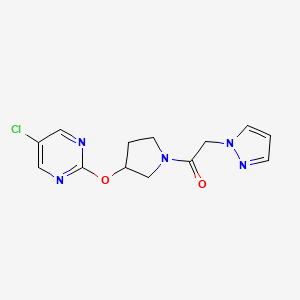
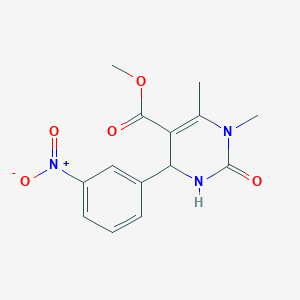
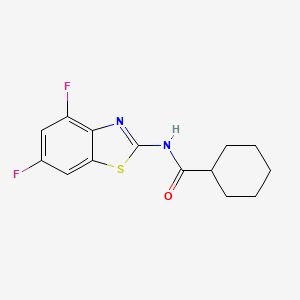
![2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2653521.png)
![1-(3-(Allyloxy)phenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2653522.png)
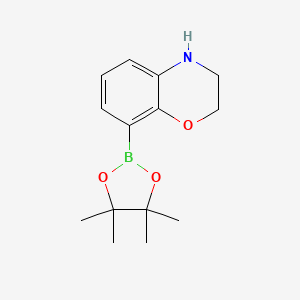
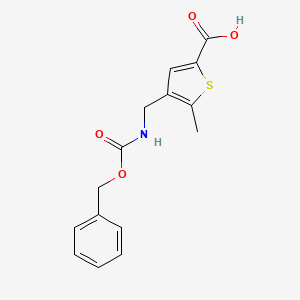
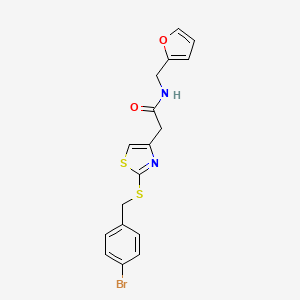
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2653529.png)
![3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde](/img/structure/B2653530.png)
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2653531.png)